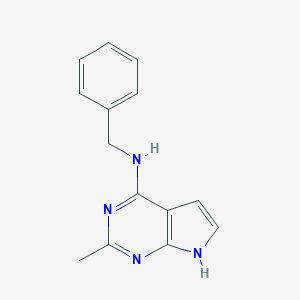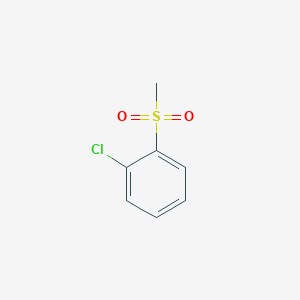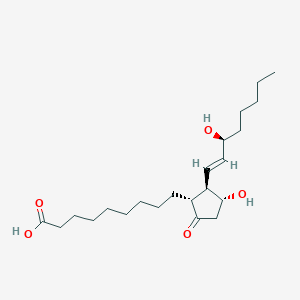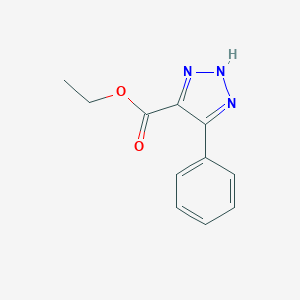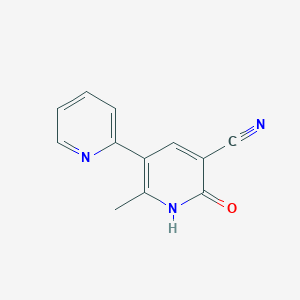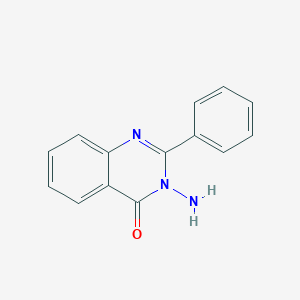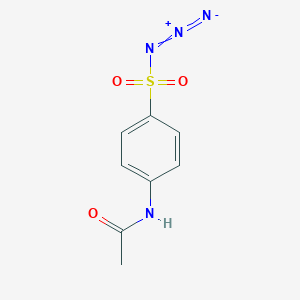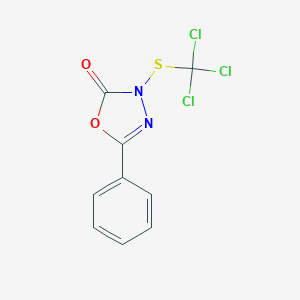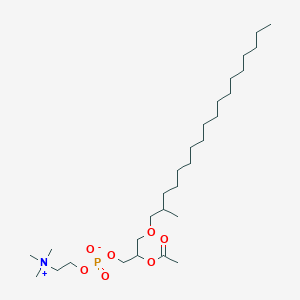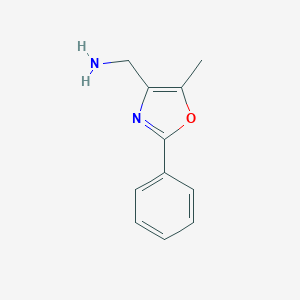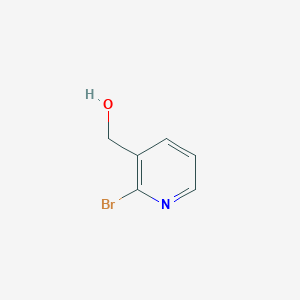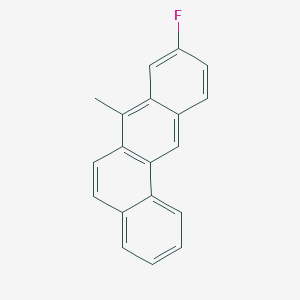
Benz(a)anthracene, 9-fluoro-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 9-fluoro-7-methyl- is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research. It is a highly carcinogenic compound that has been linked to the development of various types of cancer, including lung cancer, skin cancer, and bladder cancer. Despite its harmful effects, benz(a)anthracene, 9-fluoro-7-methyl- has several applications in the field of scientific research, particularly in the study of cancer biology and the development of cancer treatments.
Wirkmechanismus
Benz(a)anthracene, 9-fluoro-7-methyl- is a potent carcinogen that acts through several mechanisms. It is metabolized by the liver into reactive intermediates that can bind to DNA and other cellular components, leading to mutations and cellular damage. Benz(a)anthracene, 9-fluoro-7-methyl- can also induce oxidative stress and inflammation, which can contribute to cancer development.
Biochemische Und Physiologische Effekte
Benz(a)anthracene, 9-fluoro-7-methyl- has several biochemical and physiological effects on the body. It can induce DNA damage, leading to mutations and chromosomal abnormalities. It can also induce oxidative stress, which can damage cellular components and contribute to the development of cancer. Benz(a)anthracene, 9-fluoro-7-methyl- has also been shown to disrupt cellular signaling pathways, leading to abnormal cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Benz(a)anthracene, 9-fluoro-7-methyl- has several advantages and limitations for lab experiments. Its potent carcinogenic properties make it a useful tool for studying cancer development and testing potential cancer treatments. However, its harmful effects also make it difficult to work with, as it requires careful handling and disposal to prevent exposure to researchers and the environment.
Zukünftige Richtungen
Future research on benz(a)anthracene, 9-fluoro-7-methyl- should focus on developing safer and more effective methods for using this compound in scientific research. This could include the development of alternative methods for inducing cancer in animal models, or the use of less harmful compounds for studying the effects of environmental pollutants on cancer development. Additionally, future research could focus on developing new treatments for cancers that are caused by exposure to benz(a)anthracene, 9-fluoro-7-methyl-. This could include the development of targeted therapies that specifically target the pathways affected by this compound, or the development of immunotherapies that harness the body's immune system to fight cancer.
Synthesemethoden
Benz(a)anthracene, 9-fluoro-7-methyl- can be synthesized through several methods, including the Friedel-Crafts reaction, the Wittig reaction, and the Suzuki-Miyaura coupling reaction. The Friedel-Crafts reaction involves the reaction of fluoroacetophenone with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The Wittig reaction involves the reaction of a fluorinated aldehyde with a phosphonium ylide, followed by a reaction with an aryl halide. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene, 9-fluoro-7-methyl- has several applications in scientific research, particularly in the study of cancer biology and the development of cancer treatments. It has been used to induce cancer in animal models, allowing researchers to study the mechanisms of cancer development and test the efficacy of potential cancer treatments. Benz(a)anthracene, 9-fluoro-7-methyl- has also been used to study the effects of environmental pollutants on cancer development, as it is a common pollutant found in cigarette smoke, automobile exhaust, and other sources of air pollution.
Eigenschaften
CAS-Nummer |
1881-75-0 |
|---|---|
Produktname |
Benz(a)anthracene, 9-fluoro-7-methyl- |
Molekularformel |
C19H13F |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
9-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-16-9-7-13-4-2-3-5-17(13)19(16)10-14-6-8-15(20)11-18(12)14/h2-11H,1H3 |
InChI-Schlüssel |
HERZIRSHNUDONE-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=CC2=CC3=C1C=CC4=CC=CC=C43)F |
Kanonische SMILES |
CC1=C2C=C(C=CC2=CC3=C1C=CC4=CC=CC=C43)F |
Andere CAS-Nummern |
1881-75-0 |
Synonyme |
9-Fluoro-7-methylbenz[a]anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



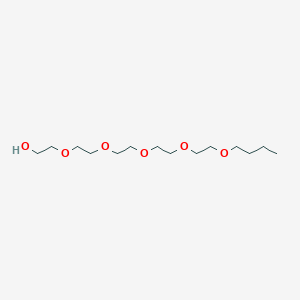
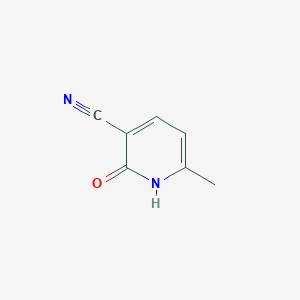
![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)
